5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1015845-56-3
VCID: VC3043727
InChI: InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3
SMILES: COC1=CC(=C(C=C1)N2C=CC=N2)C=O
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

CAS No.: 1015845-56-3

Cat. No.: VC3043727

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde - 1015845-56-3

Specification

CAS No. 1015845-56-3
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 5-methoxy-2-pyrazol-1-ylbenzaldehyde
Standard InChI InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3
Standard InChI Key WBOASTROTLWICF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N2C=CC=N2)C=O
Canonical SMILES COC1=CC(=C(C=C1)N2C=CC=N2)C=O

Introduction

Basic Chemical Information

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is an aromatic compound characterized by its distinctive structural elements: a benzaldehyde core with a pyrazole ring at the 2-position and a methoxy group at the 5-position. The compound serves as an important building block in organic synthesis and pharmaceutical development .

Identification and Nomenclature

The compound has several systematic and common names in chemical literature:

ParameterInformation
Primary Name5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
CAS Registry Number1015845-56-3
IUPAC Name5-methoxy-2-pyrazol-1-ylbenzaldehyde
SynonymsBenzaldehyde, 5-methoxy-2-(1H-pyrazol-1-yl)-, 5-methoxy-2-(pyrazol-1-yl)benzaldehyde
Registry IdentifiersSCHEMBL415805, DTXSID30650850
WikidataQ82563907

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems:

PropertyValue
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Physical StateSolid
InChIInChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3
InChIKeyWBOASTROTLWICF-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)N2C=CC=N2)C=O
Canonical SMILESCOC1=CC(=C(C=C1)N2C=CC=N2)C=O

Structural Features and Reactivity

The molecular structure of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde contains several reactive functional groups that contribute to its chemical behavior and potential applications in synthesis.

Key Structural Elements

The compound contains three primary structural features that define its reactivity profile:

  • A benzaldehyde core with an aldehyde group (-CHO) that serves as an electrophilic center

  • A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms) at the 2-position of the benzene ring

  • A methoxy group (-OCH3) at the 5-position of the benzene ring

This combination of functional groups creates a molecule with multiple reactive sites and unique electronic properties .

Reactivity Profile

The aldehyde group is highly reactive toward nucleophiles, making this compound valuable for condensation reactions, reductions, and oxidations. The pyrazole nitrogen can participate in coordination chemistry with metals, while the methoxy group contributes electron density to the aromatic system, potentially influencing reactivity patterns and solubility .

Applications in Research and Development

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde has significant applications in various research domains, particularly in pharmaceutical development and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of biologically active molecules. Related compounds in this class have been utilized in the development of phosphodiesterase (PDE) inhibitors, which have potential applications in treating cognitive dysfunction in neuropsychiatric and neurodegenerative disorders .

For instance, the research on pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors utilized related benzaldehyde derivatives as key building blocks. These compounds contributed to the development of molecules with improved pharmacological profiles, including enhanced brain penetration and reduced susceptibility to P-glycoprotein efflux .

Chemical Library Components

As a structurally diverse building block, 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is valuable for constructing chemical libraries in medicinal chemistry and drug discovery programs. Its multiple functional groups allow for various modifications and derivatizations, expanding the chemical space available for screening against biological targets.

ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerSealed storage
ConditionsAway from moisture
Stock Solution StorageAt -80°C (use within 6 months); at -20°C (use within 1 month)

Solution Preparation Guidelines

For research applications requiring solutions of this compound, the following guidelines should be considered:

  • Select appropriate solvents based on the compound's solubility

  • Prepare separate packages to avoid degradation from repeated freezing and thawing

  • For increased solubility, heat to 37°C and use ultrasonic bath agitation

Related Compounds and Structural Analogs

Several structural analogs of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde have been reported in the literature, with varying substituents on the benzene ring and modifications to the heterocyclic component.

Key Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde956723-07-2C11H10N2O186.21
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde1015845-84-7C10H7FN2O190.17
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde1015845-89-2C11H10N2O186.21

These analogs provide valuable structure-activity relationship data when used in medicinal chemistry programs, allowing researchers to explore how subtle structural modifications affect biological activity and physicochemical properties .

Research Applications and Future Directions

Current research involving 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde and related compounds suggests several promising avenues for future investigation.

Synthetic Methodology Development

The compound's reactive functional groups provide opportunities for developing novel synthetic methodologies. Future research might explore selective transformations of the aldehyde group in the presence of the pyrazole and methoxy functionalities, or investigate transition metal-catalyzed cross-coupling reactions at various positions of the molecule .

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